
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a benzyloxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base to introduce the benzyloxy group via nucleophilic substitution.
Attachment of the Methoxyphenyl Group: This can be done using a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the benzofuran core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group (–OCH₂C₆H₅) and methyl substituent on the benzofuran ring are primary oxidation targets:
-
Benzyloxy to Carbonyl Group :
Treatment with strong oxidizing agents like KMnO₄ under acidic conditions converts the benzyloxy group to a ketone or carboxylic acid, depending on reaction time and stoichiometry.Reagent Conditions Product Yield KMnO₄ H₂SO₄, 80°C 5-oxo derivative ~60% -
Methyl Group Oxidation :
The 2-methyl group on the benzofuran core oxidizes to a carboxylic acid using CrO₃ or Na₂Cr₂O₇ in acetic acid .
Reduction Reactions
The carboxamide and benzyloxy groups are susceptible to reduction:
-
Carboxamide to Amine :
LiAlH₄ reduces the carboxamide (–CONH–) to a methyleneamine (–CH₂NH–) under anhydrous conditions .Reagent Solvent Product Selectivity LiAlH₄ THF 3-(aminomethyl) derivative >80% -
Benzyloxy Deprotection :
Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to a hydroxyl group .
Hydrolysis Reactions
The carboxamide undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
RCONHR’+H2OHClRCOOH+R’NH2
HCl (6M) reflux hydrolyzes the amide to a carboxylic acid. -
Basic Hydrolysis :
NaOH (10%) yields the carboxylate salt, which can be acidified to the free acid.
Electrophilic Aromatic Substitution
The electron-rich benzofuran and methoxyphenyl rings participate in electrophilic reactions:
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the methoxyphenyl ring . -
Halogenation :
Br₂ in CHCl₃ brominates the benzofuran ring at the 6-position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura Reaction :
Ar–Br+Ar’–B(OH)2Pd(PPh3)4Ar–Ar’+Byproducts
The brominated derivative reacts with arylboronic acids to form biaryl systems .
Ring-Opening and Rearrangement
Under extreme conditions, the benzofuran core undergoes ring-opening:
Biological Derivatization
Modifications to enhance pharmacological activity include:
Scientific Research Applications
Synthetic Routes and Characterization
The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available benzofuran derivatives and methoxyphenyl amines.
- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Numerous studies have investigated the anticancer activity of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (Liver Cancer) | 12.5 | Induces apoptosis through mitochondrial pathways |
MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest in S-phase |
HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation via apoptosis |
The compound's anticancer mechanism primarily involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Escherichia coli | 32 µg/mL | Bactericidal |
Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
Candida albicans | 64 µg/mL | Antifungal |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Preclinical Studies
A preclinical study conducted by Matiichuk et al. evaluated the efficacy of various benzofurancarboxamides, including this compound, against a panel of cancer cell lines. The study found that this compound exhibited potent anticancer activity, leading to its selection for further development in the National Cancer Institute's screening program .
Structure-Activity Relationship Analysis
Research into the structure-activity relationship (SAR) of benzofurancarboxamides has provided insights into how modifications to the chemical structure can enhance biological activity. The presence of the benzyloxy group and methoxy substitution on the phenyl ring appears to play a critical role in increasing potency against cancer cells .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)benzoxazole: Similar in structure but lacks the benzyloxy group.
2-(2-hydroxyphenyl)benzoxazole: Similar photophysical properties but different functional groups.
Uniqueness
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO3. The structural configuration includes a benzofuran core substituted with a benzyloxy group and a methoxyphenyl moiety, contributing to its potential biological activity.
Antimicrobial Activity
Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. In particular, compounds with structural similarities to this compound have demonstrated efficacy against various bacterial strains.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antitubercular |
Compound B | 3.12 | Antifungal |
Compound C | 0.78 | Antibacterial |
Studies indicate that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial activity, particularly against Mycobacterium tuberculosis and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various benzofuran derivatives have been reported to inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction.
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound X | 4.1 ± 0.1 | Non-small cell lung cancer |
Compound Y | 5.08 ± 0.16 | Breast cancer |
Compound Z | 6.92 ± 0.21 | Colon cancer |
In particular, the compound's ability to induce G2/M phase cell cycle arrest has been linked to its interaction with tubulin, disrupting microtubule organization .
Case Study 1: Antimycobacterial Activity
A study synthesized a series of benzofuran derivatives, including compounds structurally related to this compound. Among these, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains, indicating strong antitubercular properties .
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action of benzofuran derivatives in breast cancer cells. The study revealed that these compounds could downregulate anti-apoptotic proteins and induce cell death via apoptosis, showcasing their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, prepare the benzofuran-3-carboxylic acid core through cyclization of substituted phenols with α,β-unsaturated ketones. Next, introduce the benzyloxy group at the 5-position using NaH in THF as a base to deprotonate the hydroxyl group, followed by benzylation with benzyl bromide . Finally, the 2-methoxyphenylamide moiety is formed via an amidation reaction using oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux, followed by coupling with 2-methoxyaniline in the presence of DMAP .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyloxy, methoxyphenyl) and methyl group integration .
- X-ray Diffraction : For absolute stereochemical confirmation, single-crystal X-ray analysis is employed, as demonstrated for structurally related benzofuran derivatives (e.g., 5-cyclohexyl-2-methyl-3-sulfonyl benzofurans) .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer : Prioritize solubility, stability, and melting point:
- Solubility : Test in DMSO, THF, or ethanol (common solvents for benzofuran derivatives) .
- Stability : Monitor degradation under varying pH and temperature using HPLC. For example, benzofuran-3-carboxamides are prone to hydrolysis under strong acidic/basic conditions .
Q. Which analytical techniques are suitable for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., benzyloxy vs. methoxy, methyl vs. halogen at position 2) and evaluate biological activity. For example:
- Replace the benzyloxy group with a hydroxyl group to assess hydrogen-bonding effects .
- Compare amide substituents (e.g., 2-methoxyphenyl vs. 4-aminobenzophenone) using in vitro assays .
Q. What experimental strategies address contradictions in reported biological data?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Control Experiments : Include known inhibitors/agonists (e.g., statins for hyperlipidemic activity) to benchmark results .
Q. How can computational modeling predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., PPAR-α for anti-hyperlipidemic activity). Validate with MD simulations to assess binding stability .
- QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters with activity data .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Purification : Optimize column chromatography using gradient elution or switch to recrystallization for larger batches .
- Yield Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
Q. How is toxicity evaluated in preclinical studies?
- Methodological Answer :
- Acute Toxicity : Administer escalating doses in rodent models (OECD 423 guidelines) and monitor organ histopathology .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .
Q. What formulation strategies improve bioavailability?
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-16-23(24(26)25-20-10-6-7-11-22(20)27-2)19-14-18(12-13-21(19)29-16)28-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,26) |
InChI Key |
WBWIYUVWUDWHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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